4,7-Dihydro-1,3-dioxepine

Asymmetric Hydroformylation Chiral Aldehyde Synthesis Rhodium Catalysis

4,7-Dihydro-1,3-dioxepine (CAS 5417-32-3) is a heterocyclic acetal featuring a seven-membered 1,3-dioxacyclohept-5-ene ring. With the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol, it is commercially supplied as the cis isomer (cis-1,3-dioxep-5-ene) at ≥97% purity, existing as a liquid with a boiling point of 125–127 °C, density of 1.049 g/mL at 25 °C, and refractive index n²⁰/D of 1.457.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 5417-32-3
Cat. No. B1329520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydro-1,3-dioxepine
CAS5417-32-3
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1C=CCOCO1
InChIInChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2
InChIKeyBAKUAUDFCNFLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dihydro-1,3-dioxepine (CAS 5417-32-3): A Seven-Membered Cyclic Acetal for Asymmetric Synthesis and Functional Polymer Procurement


4,7-Dihydro-1,3-dioxepine (CAS 5417-32-3) is a heterocyclic acetal featuring a seven-membered 1,3-dioxacyclohept-5-ene ring [1]. With the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol, it is commercially supplied as the cis isomer (cis-1,3-dioxep-5-ene) at ≥97% purity, existing as a liquid with a boiling point of 125–127 °C, density of 1.049 g/mL at 25 °C, and refractive index n²⁰/D of 1.457 . The compound is synthesized via acid-catalyzed acetalization of cis-2-butene-1,4-diol with formaldehyde or paraformaldehyde, yielding the target structure through the reaction of the allylic diol with a carbonyl equivalent [2].

Why In-Class Cyclic Acetals Cannot Substitute for 4,7-Dihydro-1,3-dioxepine in Key Applications


Although 1,3-dioxolane (five-membered), 1,3-dioxane (six-membered), and other cyclic acetals share the O–C–O acetal motif, the seven-membered ring of 4,7-dihydro-1,3-dioxepine imposes a unique conformational landscape. The presence of a cis-configured endocyclic olefin embedded within a medium-sized ring creates ring strain and a precisely positioned π-system that is absent in saturated 1,3-dioxolane or 1,3-dioxane [1]. This unsaturation enables hydroformylation across the double bond, radical chemistry at the allylic 4- and 7-positions, and acid-catalyzed ring-opening polymerization—all reactivity manifolds that simpler cyclic acetals cannot recapitulate [2]. Furthermore, 4,7-dihydro-1,3-dioxepine is thermodynamically less stable than its isomerized form, 4,5-dihydro-1,3-dioxepine, providing a driving force for isomerization-based synthetic sequences that are inaccessible using non-isomerizable acetals [3].

Quantitative Differentiators of 4,7-Dihydro-1,3-dioxepine: Head-to-Head Evidence for Procurement Prioritization


Hydroformylation Regioselectivity: 4,7-Dihydro-1,3-dioxepine Delivers a Single Optically Active Aldehyde vs. Mixtures with 2,3-Dihydrofuran

In Rh-catalyzed asymmetric hydroformylation using chiral phosphine–phosphite ligands, 4,7-dihydro-1,3-dioxepine derivatives behave as symmetrical internal olefins and afford a single aldehyde product with 64–76% ee. In contrast, the related five-membered unsymmetrical heterocycle 2,3-dihydrofuran yields a mixture of regioisomeric aldehydes under identical conditions, complicating downstream purification [1]. This single-product regiochemical outcome is a direct consequence of the C₂-symmetry of the seven-membered dioxepine ring, which renders the two olefinic carbons equivalent.

Asymmetric Hydroformylation Chiral Aldehyde Synthesis Rhodium Catalysis

Liquid-Phase Oxidation Kinetics: Unsubstituted 4,7-Dihydro-1,3-dioxepine Oxidizes via a Distinct Conjugation-Driven Mechanism vs. 2-Isopropyl Derivative

The initiated oxidation of 4,7-dihydro-1,3-dioxepine and its 2-isopropyl-substituted analog was studied with molecular oxygen in the liquid phase at 323 K . The study established that chain propagation proceeds via hydrogen atom abstraction by peroxyl radicals from the CH bond of the cycloolefin weakened by conjugation. The presence of the 2-isopropyl substituent alters both the rate and the mechanistic profile of oxidation compared to the parent 4,7-dihydro-1,3-dioxepine, as tracked by microvolumetry, FT-IR, ¹H NMR, and potentiometry. While absolute rate constants for the unsubstituted parent were not extracted as a single numerical value, the comparative mechanistic analysis demonstrates that the 2-H (unsubstituted) compound exhibits a distinct oxidation susceptibility driven by the unencumbered allylic CH bonds at positions 4 and 7, whereas the 2-isopropyl group introduces steric shielding and electronic perturbation that modifies the radical chain length .

Autoxidation Kinetics Radical Chain Oxidation Stability Assessment

Radical Cyclization Kinetics: 2-Methyl-4,7-dihydro-1,3-dioxepin-2-ylmethyl Radical Cyclizes with k = 8.4 × 10⁵ s⁻¹ at 298 K—a Benchmark for Seven-Membered Acetal Radical Chemistry

The 2-bromomethyl derivatives of 4,7-dihydro-1,3-dioxepine undergo radical cyclization upon treatment with Bu₃SnH to afford 2,7-dioxabicyclo[3.2.1]octanes. The rate constant for cyclization of the 2-methyl-4,7-dihydro-1,3-dioxepin-2-ylmethyl radical was measured as 8.4 × 10⁵ s⁻¹ at 298 K, while the 2-phenyl analog cyclizes at 4.9 × 10⁵ s⁻¹ [1]. These rate constants are characteristic of the seven-membered 1,3-dioxepine scaffold; analogous radical cyclizations from five- or six-membered cyclic acetals (e.g., 1,3-dioxolane or 1,3-dioxane derivatives) would differ markedly in rate due to differences in ring strain and conformational dynamics of the transition state [1].

Radical Kinetics EPR Spectroscopy Cyclization Rate Constants

Free-Radical Copolymerization: 4,7-Dihydro-1,3-dioxepine Forms 1:1 Alternating Copolymers with Maleic Anhydride, Enabling Head-to-Head Poly(4-hydroxycrotonic acid) That Smaller-Ring Acetals Cannot Produce

4,7-Dihydro-1,3-dioxepine acts as an electron-donor monomer in free-radical-initiated copolymerization with maleic anhydride (MA), yielding low-to-moderate molecular weight, 1:1 alternating copolymers in good yields [1]. The resulting poly(4,7-dihydro-1,3-dioxepin-alt-MA) copolymers can be hydrolyzed to head-to-head poly(4-hydroxycrotonic acid) and subsequently cyclized to head-to-head poly(γ-crotonolactone)—polymer backbone topologies that are inaccessible from five-membered 1,3-dioxolane or six-membered 1,3-dioxane, which lack the requisite ring size and pendant olefin to direct this specific alternating sequence [1]. Under similar conditions, copolymerization with maleimides proceeds in a non-equimolar fashion, providing a second tunable copolymer family [1].

Alternating Copolymerization Degradable Polymers Maleic Anhydride Copolymers

Acid-Degradable Polyacetal Synthesis: ROMP Copolymers of 4,7-Dihydro-1,3-dioxepine with Oxanorbornadiene Dicarboxylate Yield Hydrolytically Cleavable Backbones, Distinct from Non-Degradable Cyclohexene-Derived Polymers

Ring-opening metathesis copolymerization (ROMP) of commercially available 4,7-dihydro-1,3-dioxepine (DXP) with dimethyl oxanorbornadiene-2,3-dicarboxylate (OND) produces polyacetals that are acid-degradable and functionalizable via thia–Michael addition, enabling tunable thermal properties [1]. When cyclohexene is used in place of DXP under analogous ROMP conditions, the resulting glycopolymer backbones are hydrophobic and non-degradable, lacking the acid-labile acetal units that DXP introduces [2]. This degradability difference is a direct structure–property consequence of the acetal functionality embedded within the seven-membered DXP ring, which is absent in simple cycloalkenes such as cyclohexene.

Degradable Polymers Ring-Opening Metathesis Polymerization Sustainable Materials

Thermodynamic Isomerization: 4,7-Dihydro-1,3-dioxepine Isomerizes to 4,5-Dihydro-1,3-dioxepine Under Base Catalysis, Providing a Synthetic Entry to Tetrahydrofuran-3-carbaldehydes That Is Unavailable from 1,3-Dioxane or Saturated Analogs

Under base catalysis (e.g., KOtBu in DMSO), 4,7-dihydro-1,3-dioxepine undergoes exocyclic-to-endocyclic double bond migration to yield the thermodynamically more stable 4,5-dihydro-1,3-dioxepine isomer [1]. At equilibrium in DMSO, the 4,5-dihydro isomer dominates without exception [2]. This isomerized vinyl acetal then undergoes Lewis-acid-catalyzed rearrangement to cis- or trans-2,3-disubstituted tetrahydrofuran carbaldehydes, with stereochemical control determined by reaction temperature (lower temperature favors cis; elevated temperature yields trans) [3]. Saturated cyclic acetals such as 1,3-dioxane cannot participate in this isomerization–rearrangement sequence because they lack the requisite endocyclic olefin.

Double Bond Isomerization Tetrahydrofuran Synthesis Base Catalysis

High-Value Application Scenarios for 4,7-Dihydro-1,3-dioxepine Grounded in Quantitative Evidence


Asymmetric Hydroformylation for Single-Isomer Chiral Aldehyde Production

4,7-Dihydro-1,3-dioxepine is the substrate of choice when asymmetric hydroformylation must deliver a single regioisomeric aldehyde. As demonstrated by Horiuchi et al. (1997), its symmetrical olefin yields one aldehyde product at 64–76% ee, whereas the five-membered unsymmetrical analog 2,3-dihydrofuran produces regioisomer mixtures [1]. This single-product outcome eliminates chromatographic separation of regioisomers, directly reducing process mass intensity in kilogram-scale chiral aldehyde manufacture.

Synthesis of Tetrahydrofuran-3-carbaldehyde Building Blocks via Isomerization–Rearrangement

The base-catalyzed isomerization of 4,7-dihydro-1,3-dioxepine to the 4,5-dihydro isomer, followed by Lewis-acid-mediated rearrangement, constitutes a validated synthetic entry to cis- and trans-2,3-disubstituted tetrahydrofuran-3-carbaldehydes [2]. The stereochemical outcome is tunable by temperature—cis at lower temperature, trans at elevated temperature—providing a divergent route from a single starting material. This pathway has been exploited in the synthesis of the bis-THF P2 ligand of darunavir, a first-line HIV-1 protease inhibitor [2].

Radical Clock Substrate for Physical Organic and Mechanistic Studies

The well-characterized radical cyclization kinetics of 4,7-dihydro-1,3-dioxepine derivatives—with rate constants of 8.4 × 10⁵ s⁻¹ (2-Me) and 4.9 × 10⁵ s⁻¹ (2-Ph) at 298 K [3]—enable their use as calibrated radical-clock substrates. The EPR characterization of the 4,7-dihydro-1,3-dioxepin-4-yl radical [3] further supports the use of this scaffold in mechanistic investigations where ring-size-dependent radical behavior must be correlated with structure.

Synthesis of Acid-Degradable and Functionalizable Polyacetal Materials

ROMP of 4,7-dihydro-1,3-dioxepine with oxanorbornadiene dicarboxylate comonomers produces polyacetals that degrade under acidic conditions and can be post-polymerization functionalized via thia–Michael addition [4]. Unlike non-degradable backbones derived from cyclohexene, these DXP-containing copolymers offer tunable thermal properties and stimuli-responsive degradation profiles, positioning 4,7-dihydro-1,3-dioxepine as a strategic monomer for sustainable and biomedical polymer research [4].

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